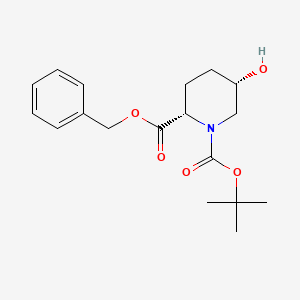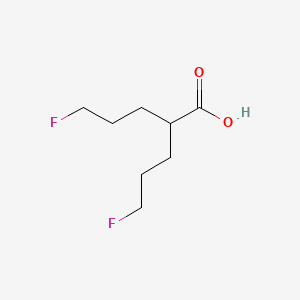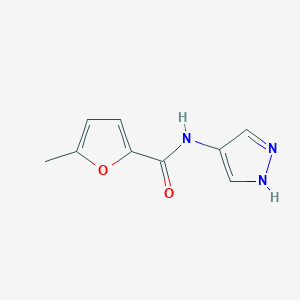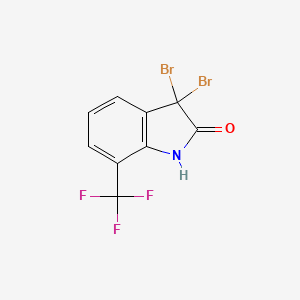
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound with the molecular formula C9H4Br2F3NO and a molecular weight of 358.94 g/mol . This compound belongs to the indolin-2-one family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one typically involves the bromination of 7-(trifluoromethyl)indolin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indolin-2-one derivatives.
Oxidation: Formation of oxo-indolin-2-one derivatives.
Reduction: Formation of debrominated indolin-2-one derivatives.
Applications De Recherche Scientifique
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar in structure but with different substituents.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another indolin-2-one derivative with distinct biological activities.
Uniqueness
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C9H4Br2F3NO |
|---|---|
Poids moléculaire |
358.94 g/mol |
Nom IUPAC |
3,3-dibromo-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H4Br2F3NO/c10-8(11)4-2-1-3-5(9(12,13)14)6(4)15-7(8)16/h1-3H,(H,15,16) |
Clé InChI |
GPVCEXTUSXDUBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


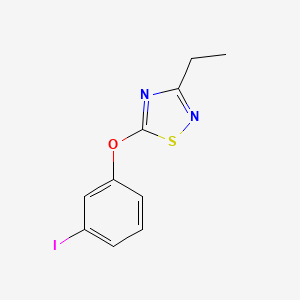
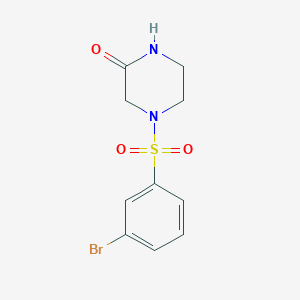


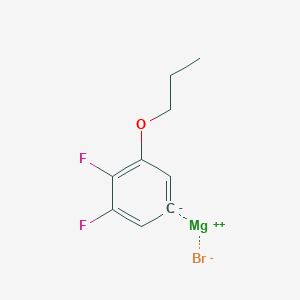


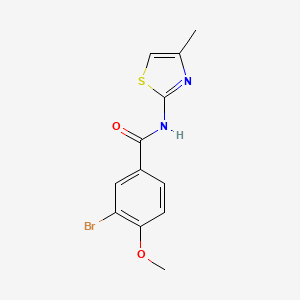
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

